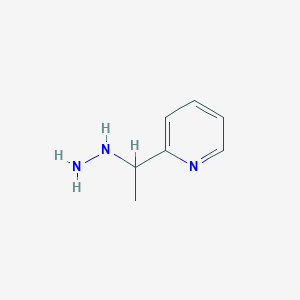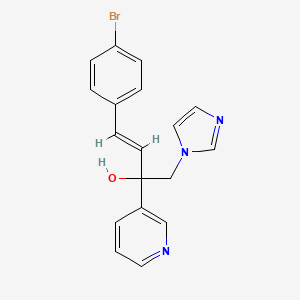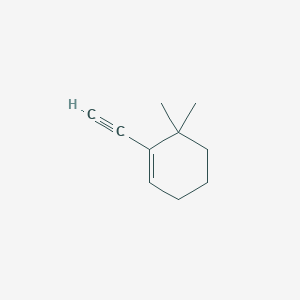![molecular formula C27H18O6 B13790793 heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)
heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol is a complex polycyclic compound with a unique structure. It is known for its intricate ring system and multiple double bonds, making it a subject of interest in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol involves multiple steps, including cyclization and functional group transformations. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol has several scientific research applications:
Chemistry: It is used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: The compound’s unique structure makes it a candidate for use in advanced materials and nanotechnology.
作用機序
The mechanism of action of heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol is not fully understood. it is believed to interact with various molecular targets through its multiple double bonds and hydroxyl groups. These interactions can lead to changes in molecular pathways, potentially affecting biological processes.
類似化合物との比較
Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol can be compared with other polycyclic aromatic hydrocarbons, such as:
Truxenone: Similar in structure but with different functional groups.
Heptacyclo[27.3.1.1 2,6 .1 13,17 .1 18,22 .0 7,12 .0 23,28]hexatriaconta-1(33),2(36),3,5,7,9,11,13(35),14,16,18(34),19,21,23,25,27,29,31-octadecaene: Another complex polycyclic compound with a different ring system.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity.
特性
分子式 |
C27H18O6 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol |
InChI |
InChI=1S/C27H18O6/c28-19-4-10-1-16-25(13(10)7-22(19)31)17-3-12-6-21(30)24(33)9-15(12)27(17)18-2-11-5-20(29)23(32)8-14(11)26(16)18/h4-9,28-33H,1-3H2 |
InChIキー |
REZOJCSUIRIQRH-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=C(C=C2C3=C4CC5=CC(=C(C=C5C4=C6CC7=CC(=C(C=C7C6=C31)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


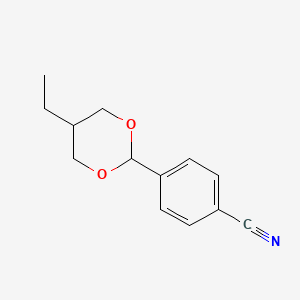
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)

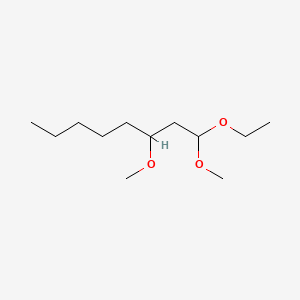
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

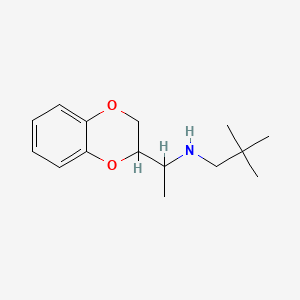

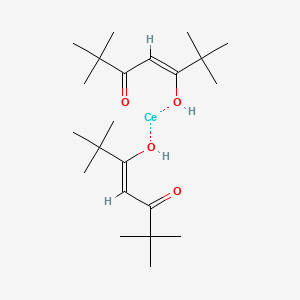

![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
